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molecular formula C11H12BrNO3 B8589662 Methyl 2-(N-bromoacetyl-N-methylamino)benzoate

Methyl 2-(N-bromoacetyl-N-methylamino)benzoate

Cat. No. B8589662
M. Wt: 286.12 g/mol
InChI Key: ZASLZWMSIYHFCF-UHFFFAOYSA-N
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Patent
US05696110

Procedure details

Sodium hydroxide solution (1.5M, 50 ml) was added dropwise to an ice cooled mixture of bromoacetyl bromide (11 g) and methyl N-methylanthranilate (8.2 g) in dichloromethane (250 ml). After the addition was complete (15 min) stirring was continued at room temperature for 20 min. The organic phase was then separated, washed with 1N HCl (50 ml), brine (50 ml), NaHCO3 solution (50 ml), dried (MgSO4) and evaporated to give a colourless oil which crystallised on standing. Trituration with pet-ether (bp 60°-80°) followed by filtration afforded 10.4 g of product as a colourless solid. 1H NMR (360 MHz, CDCl3) δ: 3.23 (3H, s), 3.54 and 3.60 (2H, ABq J=11 Hz), 3.90 (3H, s), 7.40 (1H, d, J=8 Hz), 7.51 (1H, t, J=8 Hz), 7.65 (1H, t, J=8 Hz), 8.04 (1H, d, J=8 Hz).
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][CH2:4][C:5](Br)=[O:6].[CH3:8][NH:9][C:10]1[C:11](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:12]([O:14][CH3:15])=[O:13]>ClCCl>[Br:3][CH2:4][C:5]([N:9]([C:10]1[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13])[CH3:8])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
8.2 g
Type
reactant
Smiles
CNC=1C(C(=O)OC)=CC=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(15 min)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
WASH
Type
WASH
Details
washed with 1N HCl (50 ml), brine (50 ml), NaHCO3 solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a colourless oil which
CUSTOM
Type
CUSTOM
Details
crystallised
FILTRATION
Type
FILTRATION
Details
Trituration with pet-ether (bp 60°-80°) followed by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrCC(=O)N(C)C1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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